1,2-Dichloro-3-iodobenzene
Overview
Description
1,2-Dichloro-3-iodobenzene is a halo-substituted benzene . It is a crystal-powder substance with a color ranging from white to yellow to red . It has a molecular weight of 272.9 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula Cl2C6H3I . The InChI code is 1S/C6H3Cl2I/c7-4-2-1-3-5(9)6(4)8/h1-3H .It is stored in a refrigerator and shipped at room temperature . It has a boiling point of 123-126 °C/20 mmHg and a melting point of 35-36 °C .
Scientific Research Applications
Synthesis and Organic Transformations
1,2-Dichloro-3-iodobenzene serves as a valuable precursor in various organic transformations. For instance, it is used in the synthesis of derivatives through sequences like regioselective bromination and halogen/metal permutations. These compounds, such as 1,2-dibromo-3-iodobenzene and 2,3-di-bromo-1,4-diiodobenzene, are crucial intermediates in organic synthesis processes (Diemer, Leroux, & Colobert, 2011).
Mechanistic Studies in Chemistry
This compound is used to study mechanistic aspects of chemical reactions. For example, the electrochemical reductive cleavage of carbon-iodine bonds in similar compounds has been analyzed to understand the stepwise and concerted mechanisms in cleavage reactions. This research provides insights into the electron transfer processes and the reorganization energy for the reduction of such compounds (Prasad & Sangaranarayanan, 2005).
Material Science and Engineering
In the field of materials science, derivatives of this compound are used in the synthesis of complex molecular structures. For instance, they are involved in the synthesis of hexa-tert-butylterphenyl derivatives, which are significant in developing advanced materials with specific properties (Bukhryakov et al., 2017).
Crystallography and Molecular Structure Analysis
The study of molecular structures, such as diiodobenzenes, through techniques like X-ray and electron diffraction, also makes use of compounds like this compound. These studies contribute significantly to understanding the molecular and crystal structures of various compounds (Hendricks et al., 1933).
Applications in Organic Synthesis
This compound and its derivatives are employed in the preparation of various organic compounds. For instance, they are used in the synthesis of oxabicyclo compounds, involving complex reactions like cascade C-O/C-C formation (Ngatimin et al., 2013).
Catalysis and Reaction Optimization
This compound plays a role in catalysis and reaction optimization. For example, iodobenzene dichloride, a related compound, acts as a stoichiometric oxidant in the conversion of alcohols to carbonyl compounds, illustrating its importance in fine-tuning chemical reactions (Zhao & Zhang, 2007).
Safety and Hazards
Mechanism of Action
Target of Action
It’s important to note that the compound belongs to the class of organic compounds known as iodobenzenes . These are aromatic compounds containing one or more iodine atoms attached to a benzene .
Mode of Action
It’s known that benzene derivatives can undergo electrophilic aromatic substitution because aromaticity is maintained . This involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .
Pharmacokinetics
It’s known that the compound has low gastrointestinal absorption and is permeable to the blood-brain barrier . It’s also known to inhibit several cytochrome P450 enzymes, which could impact its metabolism and bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,2-Dichloro-3-iodobenzene. For instance, it’s recommended to store the compound in a dark place, sealed in dry, at room temperature . Exposure to air might affect its stability .
Properties
IUPAC Name |
1,2-dichloro-3-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2I/c7-4-2-1-3-5(9)6(4)8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJKBWPZBVBXGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50178743 | |
Record name | 1,2-Dichloro-3-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50178743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow crystalline solid; mp = 35-36 deg C; [Alfa Aesar MSDS] | |
Record name | 1,2-Dichloro-3-iodobenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9896 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
2401-21-0 | |
Record name | 1,2-Dichloro-3-iodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2401-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dichloro-3-iodobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002401210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dichloro-3-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50178743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dichloro-3-iodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.525 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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